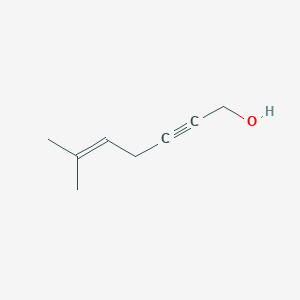![molecular formula C12H18N2O3 B14307796 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate CAS No. 114557-20-9](/img/structure/B14307796.png)
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a hydroxybutyl group, an aminomethyl group, and a phenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate typically involves the following steps:
Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of benzylamine with formaldehyde to form the aminomethyl phenyl intermediate.
Carbamate Formation: The intermediate is then reacted with 4-hydroxybutyl isocyanate under controlled conditions to form the desired carbamate.
The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-oxobutyl [3-(aminomethyl)phenyl]carbamate.
Reduction: Formation of 4-hydroxybutyl [3-(aminomethyl)phenyl]amine.
Substitution: Various substituted phenylcarbamates depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutyl [3-(aminomethyl)phenyl]urea: Similar structure but with a urea group instead of a carbamate.
4-Hydroxybutyl [3-(aminomethyl)phenyl]ester: Contains an ester group instead of a carbamate.
Uniqueness
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
114557-20-9 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-hydroxybutyl N-[3-(aminomethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c13-9-10-4-3-5-11(8-10)14-12(16)17-7-2-1-6-15/h3-5,8,15H,1-2,6-7,9,13H2,(H,14,16) |
Clave InChI |
GKAFFGMNFRAYHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)OCCCCO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


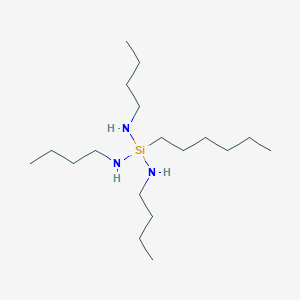

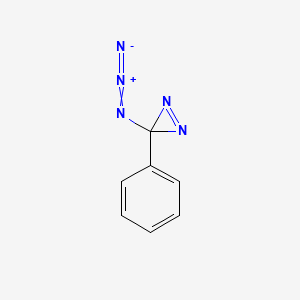
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
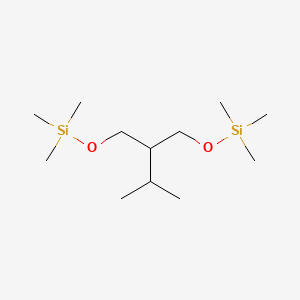

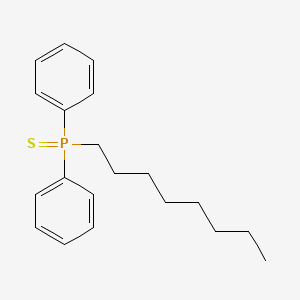
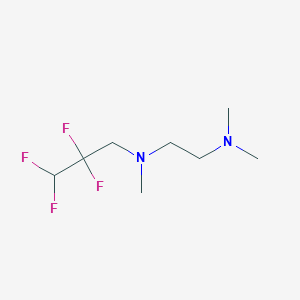

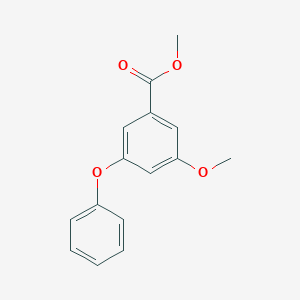
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

